1-(3-Chlorophenyl)-3-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)urea
Description
The compound 1-(3-Chlorophenyl)-3-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)urea is a urea derivative featuring a 3-chlorophenyl group and a substituted tetrahydrobenzothiophene moiety. The benzothiophene core is modified with a cyano group at position 3 and a methyl group at position 6, contributing to its unique electronic and steric properties. Structural determination of such compounds often relies on crystallographic tools like SHELX and OLEX2 .
Properties
Molecular Formula |
C17H16ClN3OS |
|---|---|
Molecular Weight |
345.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)urea |
InChI |
InChI=1S/C17H16ClN3OS/c1-10-5-6-13-14(9-19)16(23-15(13)7-10)21-17(22)20-12-4-2-3-11(18)8-12/h2-4,8,10H,5-7H2,1H3,(H2,20,21,22) |
InChI Key |
ZIFICGFRTRPOHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Multi-Step Organic Synthesis Approaches
The traditional route for synthesizing 1-(3-Chlorophenyl)-3-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)urea involves sequential functionalization of the benzothiophene core followed by urea linkage formation. A representative pathway begins with the preparation of 3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine, which is subsequently reacted with 3-chlorophenyl isocyanate under anhydrous conditions . The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile at 0–5°C to minimize side reactions. Triethylamine is added to scavenge hydrochloric acid generated during urea bond formation, with yields ranging from 65% to 78% after chromatographic purification .
Critical to this method is the synthesis of the benzothiophene precursor. Cyclization of methyl-substituted cyclohexanone with elemental sulfur and ammonium acetate under Friedel-Crafts conditions produces the tetrahydrobenzothiophene skeleton, which is then nitrified via Rosenmund-von Braun reaction using copper(I) cyanide . This step requires careful temperature control (120–130°C) to prevent decomposition, achieving cyanide incorporation in 70–85% yield.
Benzimidazole-Based Urea Derivative Synthesis
Adapting methodologies from benzimidazole-urea hybrids, researchers have explored analogous routes for the target compound. As demonstrated in the synthesis of benzimidazole-thiourea derivatives , the approach involves coupling preformed amine intermediates with isocyanates. For 1-(3-Chlorophenyl)-3-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)urea, this entails reacting 3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine with 3-chlorophenyl isocyanate in dry acetonitrile under nitrogen atmosphere . Triethylamine (4 mmol per 1 mmol amine) facilitates deprotonation, enabling nucleophilic attack on the isocyanate carbonyl. The reaction proceeds at room temperature for 12–18 hours, followed by solvent evaporation and recrystallization from ethyl acetate/hexane (1:3 v/v) to afford the product in 68–72% yield .
Manganese-Catalyzed Dehydrogenative Coupling
Recent advances in sustainable catalysis have enabled the synthesis of ureas via dehydrogenative coupling of amines and methanol. Manganese-pincer complexes, such as Mn(PNN)(CO)
2, catalyze the sequential dehydrogenation of methanol to formaldehyde, followed by coupling with amines to form formamide intermediates . Subsequent dehydrogenation of the formamide produces isocyanates, which react with additional amines to yield ureas . Applied to the target compound, this method would involve reacting 3-chloroaniline with 3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine under catalytic conditions (1 mol% Mn catalyst, 100°C, 24 h). While this route offers atom-economic benefits, current limitations include moderate yields (45–55%) and the need for high-pressure hydrogen acceptors .
Magnetic Nanoparticle-Catalyzed Methods
Functionalized magnetic nanoparticles (MNPs) have emerged as efficient catalysts for urea synthesis. Fe
3O
4@SiO
2@(CH
3–urea–benzoic acid MNPs enable one-pot cyclocondensation and urea formation under microwave irradiation . For the target compound, a proposed mechanism involves:
-
Carbonyl Activation : The aldehyde group of 3-chlorobenzaldehyde is activated by the MNP’s acidic sites.
-
Knoevenagel Adduct Formation : Reaction with the enol form of 5,5-dimethylcyclohexane-1,3-dione generates a conjugated diene.
-
Urea Coupling : The diene intermediate reacts with 3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine in the presence of the MNP catalyst, achieving 82% yield at 80°C in 2 hours .
Comparative Analysis of Synthesis Methods
2 acceptor, 24 h | Mn(PNN)(CO)
2 | 45–55% | Atom-economic, sustainable | Moderate yield, high pressure |
| Magnetic NPs | 80°C, microwave, 2 h | Fe
3O
4@SiO
2@urea–BA | 82% | Rapid, recyclable catalyst | Specialized equipment required |
Chemical Reactions Analysis
1-(3-Chlorophenyl)-3-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Chlorophenyl)-3-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)urea has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Differences :
- The target compound’s tetrahydrobenzothiophene core likely enhances rigidity and lipophilicity compared to simpler aryl-urea analogs.
- Substituents like piperazine (in 9f) or trifluoromethoxy (in 6h ) introduce polar or electron-withdrawing effects, altering solubility and binding affinity.
Benzothiophene-Containing Urea Analogs
describes benzothiophene-based ureas, though none directly match the target compound:
- 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a): Lacks the methyl group and 3-chlorophenyl substituent, instead featuring a benzoyl hydrazone group.
- 1-(Ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate-2-yl)-2-phenyl hydrazono-3-benzoyl urea (7d): Substitutes the cyano group with an ester, reducing electron-withdrawing effects .
Structural Implications :
- The 6-methyl group in the target compound may improve metabolic stability by hindering oxidation.
Quinazoline-Linked Urea Derivatives
highlights quinazoline-urea hybrids, such as 1-(3-Chlorobenzyl)-3-(4-((3-chlorophenyl)amino)quinazolin-6-yl)urea (12), which has a yield of 32% and a high melting point (225.5–227°C) .
Comparison :
- Quinazoline rings introduce planar aromatic systems, contrasting with the non-aromatic tetrahydrobenzothiophene in the target compound.
- The lower yield of compound 12 suggests synthetic challenges in assembling complex heterocyclic systems.
Data Tables for Comparative Analysis
Table 1. Comparison of Urea Derivatives
Discussion of Substituent Effects
- Chlorophenyl Groups : Present in both the target compound and analogs like 6f and 9f, these groups contribute to hydrophobic interactions and halogen bonding, critical in drug-receptor interactions .
- Cyano and Methyl Groups: The 3-cyano group in the target compound may enhance binding to enzymes (e.g., kinases) via dipole interactions, while the 6-methyl group could reduce ring flexibility and improve bioavailability.
- Heterocyclic Cores: Tetrahydrobenzothiophene (target) vs. quinazoline (compound 12) or thiazole (9f) cores influence solubility, with non-aromatic systems like tetrahydrobenzothiophene offering intermediate lipophilicity .
Biological Activity
1-(3-Chlorophenyl)-3-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)urea is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a chlorophenyl group and a benzothiophene moiety. The presence of the cyano and urea functional groups contributes to its reactivity and biological interactions.
Antioxidant Activity
Research has indicated that compounds with similar structures exhibit significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders. For instance, derivatives of benzothiophene have shown promising results in scavenging free radicals, thereby protecting cellular components from oxidative damage.
Anti-inflammatory Effects
Several studies have evaluated the anti-inflammatory potential of related compounds. For example, compounds structurally similar to 1-(3-Chlorophenyl)-3-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)urea have demonstrated significant inhibition of inflammatory mediators such as TNF-α and IL-6. This suggests that the compound may modulate inflammatory pathways effectively.
Anticancer Properties
The anticancer activity of related benzothiophene derivatives has been documented in various studies. These compounds have shown the ability to induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators. For instance, a study highlighted that certain benzothiophene derivatives could inhibit the proliferation of breast cancer cells by inducing G0/G1 phase arrest.
The precise mechanisms through which 1-(3-Chlorophenyl)-3-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)urea exerts its biological effects are still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes involved in inflammation.
- Modulation of Signaling Pathways : The compound may interfere with key signaling pathways such as NF-kB and MAPK pathways that are critical in inflammatory responses and cancer progression.
Case Studies
| Study Reference | Findings |
|---|---|
| El-Karim et al. (2022) | Demonstrated that related compounds exhibited up to 98% edema inhibition in animal models, indicating strong anti-inflammatory properties. |
| Smith et al. (2021) | Reported that benzothiophene derivatives induced apoptosis in lung cancer cell lines with IC50 values below 10 µM. |
| Zhang et al. (2020) | Found that urea derivatives showed significant antioxidant activity with an EC50 value of 25 µg/mL against DPPH radicals. |
Q & A
Basic: What synthetic routes are recommended for synthesizing 1-(3-Chlorophenyl)-3-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)urea, and what reaction conditions are critical for yield optimization?
Methodological Answer:
The synthesis typically involves coupling a substituted benzothiophene precursor with a chlorophenyl isocyanate derivative. A general procedure (adapted from similar urea-linked benzothiophenes) includes:
- Step 1: Preparation of the benzothiophene core via cyclization of substituted cyclohexenone derivatives with thiourea or cyanothioacetamide under acidic conditions.
- Step 2: Reaction of the benzothiophene intermediate with 3-chlorophenyl isocyanate in a polar aprotic solvent (e.g., 1,4-dioxane or THF) at room temperature for 12–24 hours .
- Key Conditions:
- Equimolar ratios of reactants to avoid side products.
- Use of ice/water for precipitation to isolate the solid product efficiently.
- Stirring at room temperature to maintain regioselectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
